2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile
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Description
2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C14H8FN3S and its molecular weight is 269.3. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling and Imaging Studies
- Neuroimaging Agents: A study discussed the synthesis and properties of a compound similar to 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile for neuroimaging applications. This compound was designed to be a potential radiolabeling agent for imaging serotonin transporters in the brain (Garg et al., 2007).
Photodynamic Therapy
- Photodynamic Therapy Sensitizers: Research on sulfanyl porphyrazines, which have structural similarities to this compound, indicated their potential as sensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high activity when incorporated into cationic liposomes (Piskorz et al., 2017).
Antibacterial Research
- Antitubercular Agents: The compound's analogues were explored as potential antitubercular agents. They showed selective antimycobacterial effects and low toxicity in mammalian cells, making them interesting for further research as tuberculosis treatments (Karabanovich et al., 2016).
Agricultural Applications
- Bactericide for Plant Pathogens: A related compound, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, showed antibacterial properties against Xanthomonas axonopodis pv. citri, a plant pathogen. This study provides insights into its potential use as a new bactericide in agriculture (Gao et al., 2017).
Synthetic Chemistry
- Synthetic Applications: Research has been conducted on the synthesis of various compounds using 4-fluorobenzyl bromide, a key component in the structure of this compound. These studies demonstrate the utility of such compounds in synthetic chemistry (Debbabi et al., 2005).
Cancer Research
- RET Tyrosine Kinase Inhibitors: A study explored analogues of this compound as inhibitors of the RET tyrosine kinase, a target in cancer therapy. One derivative showed submicromolar inhibitory activity, suggesting potential for further development as a cancer therapeutic agent (Brandt et al., 2010).
Molecular Material Research
- Molecular Self-Assembly: The compound's analogues have been studied for their ability to form supramolecular self-assemblies. These structures are stabilized by weak hydrogen and chalcogen bonds, offering insights into the design of novel molecular materials (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S/c15-13-3-1-10(2-4-13)9-19-14-12(7-17)5-11(6-16)8-18-14/h1-5,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMULGYQILFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.